molecular formula C23H21N5O2 B6441136 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine CAS No. 2549004-96-6

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine

Cat. No.: B6441136
CAS No.: 2549004-96-6
M. Wt: 399.4 g/mol
InChI Key: CWKXRADGUIRXJZ-UHFFFAOYSA-N
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Description

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target the nur77 protein , a member of the nuclear receptor family of intracellular transcription factors. Nur77 plays a crucial role in the regulation of several physiological processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

For instance, some compounds can induce the mitochondrial targeting of Nur77, leading to Nur77-dependent apoptosis . This suggests that 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine may interact with its target in a similar manner, altering its function and triggering downstream effects.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to apoptosis, inflammation, and cellular differentiation . The exact downstream effects would depend on the specific context and environment in which the compound is active.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that this compound may have similar effects, potentially making it useful for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This often includes scaling up the reaction conditions and using more efficient catalysts or reagents. The use of environmentally friendly techniques and green chemistry principles is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the best yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine include:

Uniqueness

What sets this compound apart is its unique combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development .

Properties

IUPAC Name

indolizin-2-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(18-13-20-3-1-2-10-28(20)16-18)27-11-6-21(7-12-27)30-23-25-14-19(15-26-23)17-4-8-24-9-5-17/h1-5,8-10,13-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXRADGUIRXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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